Methyl 3-hydroxytetracosanoate
Description
Methyl 3-hydroxytetracosanoate is a long-chain fatty acid methyl ester (FAME) with a hydroxyl group at the third carbon of its 24-carbon aliphatic chain. Its molecular formula is C₂₅H₅₀O₃, and its structure is characterized by the esterification of 3-hydroxytetracosanoic acid with methanol. This compound is of interest in lipid biochemistry, surfactant research, and organic synthesis due to its amphiphilic nature, combining hydrophobic (long alkyl chain) and hydrophilic (hydroxyl group) properties.
Properties
IUPAC Name |
methyl 3-hydroxytetracosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28-2/h24,26H,3-23H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNVYRZTETXVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80783622 | |
| Record name | Methyl 3-hydroxytetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80783622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35007-10-4 | |
| Record name | Methyl 3-hydroxytetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80783622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxytetracosanoate typically involves the esterification of 3-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of 3-hydroxytetracosanoic acid and methanol into the reactor, with sulfuric acid as the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 3-hydroxytetracosanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism by which Methyl 3-hydroxytetracosanoate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The hydroxyl group at the third carbon distinguishes Methyl 3-hydroxytetracosanoate from non-hydroxylated and shorter-chain analogs. Below is a comparative analysis:
Table 1: Key Properties of this compound and Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Physical State (Observed) |
|---|---|---|---|---|---|
| This compound | Not available* | C₂₅H₅₀O₃ | 398.68 | 24-carbon chain, C3 hydroxyl | Likely solid |
| Methyl tetracosanoate | 2442-49-1 | C₂₅H₅₀O₂ | 382.68 | 24-carbon chain, no hydroxyl | Solid |
| Methyl 2-hydroxytetracosanoate | Not available | C₂₅H₅₀O₃ | 398.68 | 24-carbon chain, C2 hydroxyl | Likely solid |
| Methyl 3-hydroxytetradecanoate | 104871-97-8 | C₁₅H₃₀O₃ | 258.39 | 14-carbon chain, C3 hydroxyl | Liquid or low-melting solid |
| Methyl tricosanoate | Not available | C₂₄H₄₈O₂ | 368.64 | 23-carbon chain, no hydroxyl | Solid |
Notes:
- The hydroxyl group increases polarity, likely raising the melting point compared to non-hydroxylated analogs (e.g., Methyl tetracosanoate).
Functional and Application Differences
Hydroxylated vs. Non-Hydroxylated Esters
- Methyl tetracosanoate (non-hydroxylated): Primarily used as a reference standard in lipid analysis or as a lubricant due to its hydrophobic nature. Its safety data indicate low acute toxicity, requiring standard laboratory handling precautions .
- This compound: The hydroxyl group enhances hydrogen bonding, making it suitable for applications requiring amphiphilicity, such as surfactant formulations or membrane lipid studies.
Positional Isomers: C2 vs. C3 Hydroxylation
- Methyl 2-hydroxytetracosanoate (C2 hydroxyl): The hydroxyl position closer to the ester group may influence micelle formation efficiency in surfactants. Such positional isomers are critical in studies of lipid bilayer dynamics .
Chain-Length Effects
- Methyl 3-hydroxytetradecanoate (14-carbon): Shorter chains reduce hydrophobicity, increasing solubility in aqueous-organic mixtures. This compound is used in biochemical assays to study bacterial lipid metabolism .
Research Findings and Industrial Relevance
- Biological Systems: Hydroxylated long-chain esters are observed in plant cuticular waxes and bacterial membranes, where they regulate permeability and stress responses. This compound may mimic these roles in synthetic systems .
- Synthetic Utility : The hydroxyl group serves as a reactive site for further functionalization, such as glycosylation or polymerization, as demonstrated in taxane-related synthesis (e.g., Taxinine B derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
